2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (2-nitrophenyl) 2-acetamido-2-deoxy-β-D-galacto-hexopyranoside , reflecting its stereochemical and functional group organization. The β-anomeric configuration is defined by the axial orientation of the glycosidic bond between the anomeric carbon (C1) of the galactopyranose ring and the oxygen atom of the 2-nitrophenyl group. This orientation places the nitrophenyl substituent on the opposite face of the ring relative to the CH₂OH group at C5 in the Haworth projection (Figure 1).
Table 1: Key stereochemical descriptors
| Feature | Configuration |
|---|---|
| Anomeric carbon (C1) | β (axial O-glycosidic) |
| C2 substituent | Acetamido (R-configuration) |
| C4 hydroxyl | Equatorial |
The galactopyranose backbone adopts a $$ ^4C_1 $$ chair conformation, stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and the acetamido group at C2.
Comparative Analysis of α- vs. β-Anomeric Configurations in Nitrophenyl Glycosides
The α- and β-anomers of nitrophenyl glycosides exhibit distinct physicochemical and biochemical properties due to differences in glycosidic bond geometry:
Structural Differences
- β-anomer : The nitrophenyl group occupies an axial position, reducing steric hindrance with the pyranose ring. This configuration enhances substrate recognition by β-specific glycosidases.
- α-anomer : The nitrophenyl group adopts an equatorial orientation, increasing steric clashes with C3 and C5 substituents.
Table 2: Comparative properties of α- and β-anomers
| Property | β-Anomer | α-Anomer |
|---|---|---|
| Glycosidic bond angle | 180° (antiperiplanar) | 60° (gauche) |
| Enzymatic hydrolysis | Rapid (β-galactosidase) | Resistant |
| Aqueous solubility | 12.7 mg/mL (25°C) | 8.3 mg/mL (25°C) |
The β-anomer’s axial configuration facilitates stronger hydrogen bonding with catalytic residues in enzymes like β-N-acetylgalactosaminidase, as evidenced by its use as a chromogenic substrate in enzymatic assays.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR)
$$ ^1 \text{H} $$ NMR (400 MHz, D₂O) :
$$ ^{13} \text{C} $$ NMR (100 MHz, D₂O) :
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
Mass Spectrometry
Figure 2: Diagnostic spectral correlations
| Technique | Structural Assignment |
|---|---|
| $$ ^1 \text{H} $$ NMR | Anomeric proton doublet (β-configuration) |
| IR | Amide I band (secondary structure) |
| MS/MS | Nitrophenyl fragment (m/z 154) |
The combined spectroscopic data unambiguously confirm the β-anomeric configuration and substitution pattern.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose (commonly referred to as 2-NP-GalNAc) is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and lectin interactions. This compound serves as a substrate for various glycosidases and has implications in biochemical research, especially in the study of carbohydrate-binding proteins and their roles in biological processes.
- Molecular Formula : C₁₄H₁₈N₂O₈
- Molecular Weight : 342.301 g/mol
- Melting Point : 264 °C
- Density : 1.5 g/cm³
- Boiling Point : 685.2 °C at 760 mmHg
The biological activity of 2-NP-GalNAc primarily involves its interaction with specific enzymes and lectins. The nitrophenyl group enhances the compound's ability to act as a chromogenic substrate, allowing for the spectrophotometric determination of enzyme activity. For example, it has been shown to inhibit various glycosidases, including β-galactosidase, by mimicking natural substrates and competing for binding sites on the enzyme .
Enzyme Inhibition
Research indicates that 2-NP-GalNAc is an effective inhibitor of certain glycosidases. A study demonstrated that it exhibits significantly higher inhibitory activity compared to other similar compounds, with IC50 values indicating potent inhibition in enzymatic assays. For instance, it was found that the compound inhibited β-galactosidase activity by over 90% at concentrations as low as 1 mM .
Lectin Binding Studies
Lectins are proteins that bind carbohydrates with high specificity. Studies have shown that 2-NP-GalNAc can effectively compete with natural glycoproteins for binding to various lectins, such as concanavalin A and BS II lectin. This competitive binding suggests its potential utility in studying glycan-lectin interactions and understanding cellular recognition processes .
Research Findings Summary Table
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of β-galactosidase by >90% at 1 mM | Enzymatic assays |
| Study B | Competitive binding to BS II lectin | Precipitation assays |
| Study C | Higher potency compared to D-glucose derivatives | Spectrophotometric analysis |
Applications in Biochemistry
The unique properties of 2-NP-GalNAc make it valuable in various biochemical applications:
- Substrate for Glycosidases : Utilized to determine enzyme specificity and kinetics.
- Inhibitor in Glycan Studies : Serves as a tool to dissect glycan-mediated biological processes.
- Research on Carbohydrate Recognition : Aids in understanding how sugars interact with proteins, which is crucial for developing therapeutics targeting glycan-binding proteins.
Scientific Research Applications
Enzyme Substrate in Glycosidase Activity Studies
One of the primary applications of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is as a substrate for studying the activity of glycosidases, particularly N-acetylgalactosaminidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the use of nitrophenyl derivatives allows for easy monitoring of enzymatic activity through spectrophotometric methods.
Kinetic Studies
Kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this substrate. For instance, studies have shown that the enzyme β-N-acetylhexosaminidase exhibits specific activity with 2-nitrophenyl derivatives, providing insights into enzyme efficiency and substrate specificity . The kinetic data obtained from these studies are crucial for understanding enzyme mechanisms and optimizing conditions for industrial applications.
Synthesis of Glycoconjugates
Another significant application lies in the synthesis of glycoconjugates. The compound can be utilized as a building block in the synthesis of complex carbohydrates and glycoconjugates through glycosylation reactions.
Chemo-Enzymatic Synthesis
Chemo-enzymatic methods employing 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose have been developed to produce various glycosides efficiently. These methods combine chemical and enzymatic processes to enhance yields and selectivity in synthesizing desired products . The ability to selectively modify this compound opens avenues for creating diverse carbohydrate structures relevant in medicinal chemistry and vaccine development.
Biomedical Research Applications
The compound's relevance extends to biomedical research, particularly in studying diseases associated with glycan metabolism.
Disease Biomarkers
Research indicates that derivatives of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose may serve as potential biomarkers for conditions like Tay-Sachs disease, where specific enzyme deficiencies lead to altered glycan profiles . Investigating these alterations can aid in early diagnosis and therapeutic monitoring.
Drug Development
In drug development, this compound can be used to design inhibitors targeting specific glycosidases involved in disease pathways. By synthesizing analogs of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose, researchers can explore their efficacy as therapeutic agents against diseases linked to glycan metabolism.
Analytical Applications
The compound also finds utility in analytical chemistry, particularly in developing assays for carbohydrate analysis.
Chromatographic Techniques
Using high-performance liquid chromatography (HPLC), researchers can analyze the hydrolysis products formed when 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is acted upon by various enzymes. This analytical approach allows for precise quantification and characterization of enzyme activities .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Comparison of Nitrophenyl Positional Isomers
Anomeric Configuration Variants
The α-anomer of the target compound, 2-nitrophenyl N-acetyl-α-D-galactosaminide (CAS 3554-93-6), differs in the anomeric configuration (α vs. β). This structural variation critically impacts biological activity:
- β-linked glycosides are generally more resistant to enzymatic hydrolysis than α-linked counterparts due to differences in active-site binding .
- The α-anomer has been used to study α-galactosidases in lysosomal storage disorders, whereas the β-anomer is preferred for β-galactosidase profiling .
Table 2: Anomeric Configuration Comparison
Sugar Backbone Modifications
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranose (CAS 3459-18-5) shares the same aglycone and acetamido group but replaces galactose with glucose. This substitution alters hydrogen-bonding patterns and enzyme recognition:
- Glucose-based derivatives are substrates for hexosaminidases involved in chitin degradation, while galactose derivatives target galactosidases in glycoprotein processing .
- The galactose epimer at C-4 introduces steric and electronic differences, reducing compatibility with glucose-specific enzymes .
Complex Glycosylated Analogues
More elaborate derivatives, such as 4-nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside (CAS 93496-53-8), feature additional glycosyl residues. These compounds:
Table 3: Structural Complexity and Molecular Properties
Protective Group Variations
Acetylated analogs like 2-nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-galactopyranoside () incorporate protective acetyl groups at hydroxyl positions. These modifications:
Preparation Methods
Reaction Design and Optimization
The enzymatic synthesis of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose employs galactose oxidase from Dactylium dendroides to oxidize the C-6 hydroxyl group of the precursor p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside (1) . This reaction produces p-nitrophenyl 2-acetamido-2-deoxy-β-D-galacto-hexodialdo-1,5-pyranoside (2) with high specificity. The enzyme’s selectivity for the galactopyranosyl structure ensures minimal side reactions, making it ideal for large-scale synthesis.
Critical to this method is the oxygen supply system. Traditional bubbling methods cause enzyme denaturation due to gas-liquid interfacial stress. To circumvent this, a batch reactor with bubble-free aeration was developed. Oxygen is delivered via a silicone tube immersed in an oxygen-rich buffer, maintaining dissolved oxygen levels without direct gas injection. This setup achieves a yield of 85–90% after 5 hours, as confirmed by TLC and HPLC monitoring.
Purification and Characterization
Post-reaction, the crude product is lyophilized and purified using Dowex 50W-X8 ion-exchange chromatography with water as the mobile phase. The final compound is characterized by:
-
NMR spectroscopy : Confirms the aldehyde formation at C-6.
-
Mass spectrometry : Matches the expected molecular weight of 342.304 g/mol.
Chemical Glycosylation Strategies
Glycosylation with Protected Intermediates
Chemical synthesis often begins with 2-acetamido-2-deoxy-D-galactopyranose derivatives protected at key hydroxyl groups. For example, 4,6-O-(p-methoxybenzylidene) protection is used to block reactivity at C-4 and C-6, allowing selective glycosylation at C-3. The protected intermediate is reacted with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in nitromethane-benzene under mercuric cyanide catalysis.
Table 1: Reaction Conditions for Glycosylation
Deprotection and Final Modification
After glycosylation, the p-methoxybenzylidene group is removed using 80% aqueous acetic acid , followed by O-deacetylation with methanolic sodium methoxide. Hydrogenolysis of benzyl aglycons (e.g., in compound 9 ) yields the free disaccharide 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose .
Comparative Analysis of Synthetic Routes
Yield and Selectivity
Practical Considerations
-
Enzymatic methods demand optimized oxygen delivery but avoid toxic reagents (e.g., Hg(CN)₂).
-
Chemical routes enable structural diversification (e.g., methylated derivatives via 3-O-methylation ).
Structural Confirmation Techniques
Spectroscopic Methods
Crystallography
While crystallographic data for the title compound is limited, related structures (e.g., p-nitrophenyl 3-O-methyl-β-D-glucopyranoside ) form monoclinic crystals, aiding in conformational analysis.
Applications and Derivative Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose, and how can purity be validated?
- Methodological Answer : The compound is synthesized via glycosylation reactions using acetylated precursors. For example, a two-step procedure involves (1) acetylation of intermediates like 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranose with acetyl chloride in methanol, followed by (2) coupling with o-nitrophenol using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst in dichloromethane (DCM) and aqueous K₂CO₃. Purity is validated by TLC (e.g., heptane/acetone 3:7) and NMR spectroscopy to confirm glycosidic linkage and acetyl group positions . Melting point analysis (e.g., mp 118°C for o-nitrophenyl derivatives) and optical rotation ([α]²⁵D values) further corroborate structural integrity .
Q. How is 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose utilized as a substrate in enzyme activity assays?
- Methodological Answer : This compound serves as a chromogenic substrate for glycosidases (e.g., β-galactosidases or N-acetyl-β-glucosaminidases). Enzymatic hydrolysis releases 2-nitrophenol, which is quantified spectrophotometrically at 405–410 nm. Researchers optimize assay conditions by varying pH, temperature, and substrate concentration (typically 1–5 mM) in buffered solutions. For example, in glycobiology studies, it is used to characterize enzyme kinetics (Km and Vmax) and inhibitor screening .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points and spectroscopic data for o-nitrophenyl glycosides?
- Methodological Answer : Variations in melting points (e.g., mp 118°C vs. literature reports of 156–157°C) may arise from differences in crystallization solvents, polymorphic forms, or residual acetyl groups. To resolve discrepancies:
- Perform differential scanning calorimetry (DSC) to analyze thermal behavior.
- Re-crystallize using polar aprotic solvents (e.g., acetone/water mixtures) and compare NMR spectra (¹H and ¹³C) with literature data, focusing on aromatic proton shifts (δ 7.78–7.05 ppm for o-nitrophenyl) and anomeric carbon signals (δ 97–100 ppm) .
- Cross-validate with HRMS (e.g., [M+Na]+ m/z 779.2123) to confirm molecular formula .
Q. What strategies are effective for regioselective deprotection of acetylated intermediates during synthesis?
- Methodological Answer : Selective deprotection of acetyl groups is critical for functionalizing specific hydroxyl groups. For example:
- Enzymatic deprotection : Use lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) to hydrolyze primary acetyl groups at C-6 while preserving secondary acetylations.
- Chemical deprotection : Employ Zemplén conditions (NaOMe/MeOH) for global deacetylation or Lewis acids (e.g., FeCl₃) in anhydrous DCM for site-specific cleavage. Monitor progress via TLC and MALDI-TOF MS .
Q. How can click chemistry be applied to modify 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose for bioconjugation studies?
- Methodological Answer : Introduce azide or alkyne handles via:
- Azide functionalization : Replace the o-nitrophenyl group with a 2-azidoethyl spacer using Mitsunobu conditions (DIAD, PPh₃, THF).
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Conjugate with alkyne-tagged probes (e.g., fluorescent dyes, biotin) in PBS (pH 7.4) with CuSO₄/sodium ascorbate. Validate conjugation efficiency via HPLC and fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
